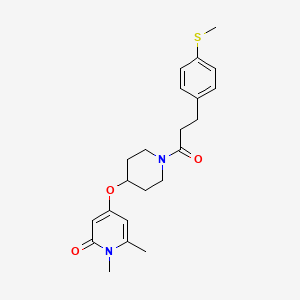
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that stands out for its intricate structure and potential applications in various scientific fields. This compound belongs to a broader class of molecules known for their complex interactions within biological systems and synthetic versatility in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves multi-step synthesis. It starts with the functionalization of the pyridin-2(1H)-one core, followed by the introduction of the piperidin-4-yloxy group. Each step requires specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis of this compound may involve streamlined processes, including continuous flow synthesis to enhance efficiency and scalability. The use of automation and advanced analytical techniques ensures consistency in production quality.
化学反应分析
Types of Reactions: 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various reactions such as:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Commonly employs hydride sources such as lithium aluminum hydride.
Substitution: Often facilitated by nucleophiles and electrophiles under controlled conditions.
Reagents and Conditions:
Oxidation: : Requires strong oxidants and acidic conditions.
Reduction: : Performed in inert atmosphere with strong reducing agents.
Substitution: : Takes place in polar aprotic solvents to stabilize intermediates.
Major Products: The reactions typically yield modified pyridin-2(1H)-one derivatives, which can further be utilized in drug development or as intermediates in more complex synthetic pathways.
科学研究应用
This compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in synthesizing more complex organic molecules.
Biology: : Helps in studying enzyme interactions and metabolic pathways.
Medicine: : Potential use in developing therapeutic agents for treating various diseases.
Industry: : Applied in the manufacturing of advanced materials and chemical sensors.
作用机制
The mechanism by which 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates the biological pathways and can lead to either inhibition or activation of these targets. Key pathways may include signal transduction, gene expression modulation, and metabolic regulation.
相似化合物的比较
When compared to compounds like 4-phenylpiperidin-4-yl derivatives, 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exhibits unique properties due to its methylthio group and complex piperidinyl-pyridin-2(1H)-one scaffold. Similar compounds might include:
4-Phenylpiperidin-4-yl derivatives: : Structurally similar but lacking the methylthio group.
Pyridin-2(1H)-one derivatives: : Varying in substituents on the pyridinone ring but without the piperidinyl linkage.
By highlighting its distinct structural features and applications, this compound emerges as a significant compound in modern scientific research.
属性
IUPAC Name |
1,6-dimethyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-14-19(15-22(26)23(16)2)27-18-10-12-24(13-11-18)21(25)9-6-17-4-7-20(28-3)8-5-17/h4-5,7-8,14-15,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVTAOQFYJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-benzoylbenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2724628.png)
![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)


![N-[(4-methoxyphenyl)methyl]-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2724635.png)
![ethyl 10'-ethoxy-4'-(2-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2724637.png)

![4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724639.png)

![rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylicacid,cis](/img/structure/B2724642.png)


